(E)-(6-methoxypyridazin-3-yl)methylidenehydrazine

Catalog No.
S13934766
CAS No.
M.F
C6H8N4O
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-(6-methoxypyridazin-3-yl)methylidenehydrazine

Product Name

(E)-(6-methoxypyridazin-3-yl)methylidenehydrazine

IUPAC Name

(E)-(6-methoxypyridazin-3-yl)methylidenehydrazine

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C6H8N4O/c1-11-6-3-2-5(4-8-7)9-10-6/h2-4H,7H2,1H3/b8-4+

InChI Key

DAVKBWPWUHWTJQ-XBXARRHUSA-N

Canonical SMILES

COC1=NN=C(C=C1)C=NN

Isomeric SMILES

COC1=NN=C(C=C1)/C=N/N

(E)-(6-methoxypyridazin-3-yl)methylidenehydrazine is an organic compound characterized by its unique structure, which includes a pyridazine ring and a hydrazine moiety. The compound is notable for its potential applications in medicinal chemistry, particularly as a lead compound in drug development. Its molecular structure can be represented as follows:

  • Chemical Formula: C8_{8}H10_{10}N4_{4}O
  • IUPAC Name: (E)-(6-methoxypyridazin-3-yl)methylidenehydrazine

The compound features a methoxy group attached to the pyridazine ring, enhancing its solubility and reactivity.

Typical of hydrazines and pyridazines. Some notable reactions include:

  • Condensation Reactions: The hydrazine group can react with carbonyl compounds to form hydrazones.
  • Reduction Reactions: The compound may undergo reduction to yield corresponding amines.
  • Electrophilic Substitution: The aromatic nature of the pyridazine allows for electrophilic substitution reactions, which can modify the ring structure.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity.

Research indicates that (E)-(6-methoxypyridazin-3-yl)methylidenehydrazine exhibits significant biological activity, particularly in the realm of pharmacology. It has been investigated for:

  • Antimicrobial Properties: Studies suggest that this compound possesses antimicrobial activity against various pathogens.
  • Anticancer Potential: Preliminary research indicates that it may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.
  • Neuroprotective Effects: There is emerging evidence of its potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The synthesis of (E)-(6-methoxypyridazin-3-yl)methylidenehydrazine typically involves several steps:

  • Formation of Pyridazine: The initial step often includes the synthesis of the pyridazine ring through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Methoxylation: Introduction of the methoxy group can be achieved via methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.
  • Hydrazone Formation: Finally, the hydrazone linkage is formed by reacting the synthesized pyridazine with a suitable aldehyde or ketone.

These methods highlight the versatility and accessibility of synthesizing this compound in laboratory settings.

(E)-(6-methoxypyridazin-3-yl)methylidenehydrazine has promising applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for developing new antimicrobial and anticancer drugs.
  • Agricultural Chemistry: The compound could potentially serve as a pesticide or herbicide due to its antimicrobial properties.
  • Material Science: Research into its properties may lead to applications in creating novel materials with specific functionalities.

Interaction studies involving (E)-(6-methoxypyridazin-3-yl)methylidenehydrazine focus on its binding affinity and mechanism of action with biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its potential to inhibit specific enzymes related to disease pathways is crucial for drug development.
  • Cellular Uptake Studies: Understanding how effectively the compound penetrates cellular membranes can inform its bioavailability and therapeutic efficacy.

These studies are vital for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with (E)-(6-methoxypyridazin-3-yl)methylidenehydrazine, which can be compared based on their chemical properties and biological activities:

Compound NameStructure FeaturesBiological Activity
6-MethoxypyridazinePyridazine ring with methoxy groupAntimicrobial
4-Amino-1,2,5-thiadiazoleThiadiazole ring with amino groupAntiparasitic
5-(4-Methoxyphenyl)-1H-pyrazolePyrazole ring with methoxyphenyl substituentAnticancer
1-(4-Methoxyphenyl)-2-thioureaThiourea derivativeAntiviral

These compounds illustrate various structural modifications that can influence biological activity, highlighting the uniqueness of (E)-(6-methoxypyridazin-3-yl)methylidenehydrazine in terms of its specific interactions and effects.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

152.06981089 g/mol

Monoisotopic Mass

152.06981089 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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